ベリシグアット
概要
説明
科学的研究の応用
Vericiguat has several scientific research applications, particularly in the field of cardiovascular medicine. It is used to study the effects of soluble guanylate cyclase stimulation on heart failure and cardiovascular outcomes . Vericiguat has shown potential in reducing the risk of cardiovascular death and hospitalization in patients with chronic heart failure . Additionally, it is being investigated for its effects on endothelial dysfunction and oxidative stress .
作用機序
ベリシグアートは、血管平滑筋細胞に存在する酵素である可溶性グアニル酸シクラーゼを直接刺激します . ベリシグアートは、酵素のβサブユニットに結合することで、環状グアノシン一リン酸の産生を促進し、平滑筋の弛緩と血管拡張につながります . この機構は、心臓機能の改善と心不全症状の軽減に役立ちます .
6. 類似の化合物との比較
ベリシグアートは、構造の改変により酸化代謝に対する感受性が低下し、1日1回の投与が可能になっているため、可溶性グアニル酸シクラーゼ刺激剤の中でユニークな存在です . 類似の化合物には以下のようなものがあります。
リオシグアート: 肺高血圧症に使用される別の可溶性グアニル酸シクラーゼ刺激剤.
シナシグアート: 実験設定で使用されている可溶性グアニル酸シクラーゼ活性化剤.
生化学分析
Biochemical Properties
Vericiguat interacts with sGC enzymes, which are intracellular enzymes found in vascular smooth muscle cells . These enzymes catalyze the synthesis of cGMP in response to activation by NO . Vericiguat enhances sGC sensitivity to endogenous NO . The interaction between Vericiguat and sGC enzymes leads to an increase in cGMP levels .
Cellular Effects
Vericiguat has been shown to suppress oxidative stress induced by angiotensin II and following activation of ERK 1/2 signaling . Suppressing the oxidative stress could lead to further activation of NO-sGC-cGMP pathway not only the stimulation by vericiguat and favorable cardio-protective cycle is expected .
Molecular Mechanism
Vericiguat directly stimulates sGC, independently of and synergistically with NO, to produce more cGMP leading to smooth muscle relaxation and vasodilation which may improve cardiac function . This mechanism of action helps to prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure .
Temporal Effects in Laboratory Settings
Vericiguat demonstrates virtually complete absorption and increased exposure with food . It has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers . Vericiguat is a low-clearance drug, with a half-life of approximately 20 h in healthy volunteers and 30 h in patients with heart failure (HF) with reduced ejection fraction (HFrEF) .
Dosage Effects in Animal Models
In a rabbit model of myocardial infarction, acute vericiguat therapy demonstrated anti-ventricular arrhythmia effects . These effects can be attributed to various mechanisms, including prolongation of VERP, increase of APD, acceleration of Ca i homeostasis, and suppression of cardiac alternans .
Metabolic Pathways
The main metabolic pathway of vericiguat is Phase II UGT-mediated conjugation with glucuronic acid to form a pharmacologically inactive N-glucuronide metabolite (M-1) . The primary UGT isoforms contributing to the formation of M-1 are UGT1A9 and UGT1A1 .
Transport and Distribution
Vericiguat demonstrates virtually complete absorption and increased exposure with food . It has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers .
Subcellular Localization
Vericiguat acts on the soluble guanylate cyclase (sGC) which is an intracellular enzyme found in vascular smooth muscle cells . This suggests that the subcellular localization of Vericiguat is likely to be within the cytoplasm of these cells where it can interact with sGC to stimulate the production of cGMP .
準備方法
合成ルートと反応条件: ベリシグアートの合成は、ピラゾロ[3,4-b]ピリジン環とピリミジン-4,5,6-トリアミン誘導体の構築を含むいくつかの重要なステップを伴います . このプロセスは、5-アミノ-1H-ピラゾール-3-カルボン酸塩とアルデヒドを縮合させてピラゾロ[3,4-b]ピリジン環を形成することから始まります。 次に、[(E)-フェニルジアゼニル]マロンジニトリルとアミジンを反応させてピリミジン誘導体を形成します .
工業的生産方法: ベリシグアートは、非機能性フィルムコーティングを施した即時放出錠剤として生産されます。 錠剤は、生物学的利用能を高めるために、食物と一緒に経口投与されます . 工業生産には、造粒、圧縮、コーティングなど、標準的な医薬品製造プロセスが含まれます .
化学反応の分析
反応の種類: ベリシグアートは、次のようないくつかの種類の化学反応を起こします。
酸化: ベリシグアートは、主に第2相抱合反応を介して代謝され、シトクロムP450による酸化代謝がわずかに寄与します.
還元: ベリシグアートを含む還元反応に関する情報は限られています。
一般的な試薬と条件:
生成される主な生成物:
グルクロン酸抱合代謝物: ベリシグアートの主要な代謝物はグルクロン酸抱合され、不活性です.
4. 科学研究への応用
ベリシグアートは、特に心臓血管医学の分野で、いくつかの科学研究への応用があります。 これは、可溶性グアニル酸シクラーゼ刺激が心不全および心血管転帰に及ぼす影響を研究するために使用されています . ベリシグアートは、慢性心不全の患者における心血管死亡および入院のリスクを軽減する可能性を示しています . さらに、内皮機能不全および酸化ストレスに対する影響についても調査されています .
類似化合物との比較
Vericiguat is unique among soluble guanylate cyclase stimulators due to its structural modifications, which decrease its susceptibility to oxidative metabolism and allow for once-daily dosing . Similar compounds include:
Riociguat: Another soluble guanylate cyclase stimulator used for pulmonary hypertension.
Cinaciguat: A soluble guanylate cyclase activator used in experimental settings.
Vericiguat stands out due to its specific application in chronic heart failure and its favorable pharmacokinetic profile .
特性
IUPAC Name |
methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFHIXARHDBPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318361 | |
Record name | Vericiguat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Heart failure (HF) involves, amongst other morphologic and physiologic changes, the impaired synthesis of nitric oxide (NO) and decreased activity of soluble guanylate cyclase (sGC). Functioning normally, NO binds to sGC and stimulates the synthesis of intracellular cyclic guanosine monophosphate (cGMP), a second messenger involved in the maintenance of vascular tone, as well as cardiac contractility and remodeling. Defects in this pathway are thought to contribute to the myocardial and vascular dysfunction associated with heart failure and are therefore a desirable target in its treatment. Vericiguat directly stimulates sGC by binding to a target site on its beta-subunit, bypassing the need for NO-mediated activation, and in doing so causes an increase in the production of intracellular cGMP that results in vascular smooth muscle relaxation and vasodilation. | |
Record name | Vericiguat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1350653-20-1 | |
Record name | Vericiguat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350653-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vericiguat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350653201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vericiguat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vericiguat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERICIGUAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV66ADM269 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。